Cas no 156232-24-5 (5-(Benzyloxy)indolin-2-one)

5-(Benzyloxy)indolin-2-one is a synthetic organic compound featuring an indolin-2-one core substituted with a benzyloxy group at the 5-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The benzyloxy moiety enhances solubility and reactivity, facilitating further functionalization. Its well-defined chemical properties and stability under standard conditions ensure reliable performance in synthetic applications. The compound is commonly utilized in the synthesis of heterocyclic derivatives and as a precursor for potential therapeutic agents, including kinase inhibitors and CNS-active compounds. High-purity grades are available for research and industrial use.
5-(Benzyloxy)indolin-2-one structure
5-(Benzyloxy)indolin-2-one structure
商品名:5-(Benzyloxy)indolin-2-one
CAS番号:156232-24-5
MF:C15H13NO2
メガワット:239.269223928452
MDL:MFCD15525665
CID:2084009

5-(Benzyloxy)indolin-2-one 化学的及び物理的性質

名前と識別子

    • 5-(Benzyloxy)indolin-2-one
    • _x005f\r5-(Benzyloxy)indolin-2-one
    • 5-phenylmethoxy-1,3-dihydroindol-2-one
    • 5-benzyloxyoxindole
    • YQNYTVVGWCZWLL-UHFFFAOYSA-N
    • SY030707
    • MDL: MFCD15525665
    • インチ: 1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17)
    • InChIKey: YQNYTVVGWCZWLL-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C1C=CC2=C(C=1)CC(N2)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • トポロジー分子極性表面積: 38.3

5-(Benzyloxy)indolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853007-1g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%
1g
1,509.30 2021-05-17
Chemenu
CM256526-5g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%
5g
$519 2021-08-04
Ambeed
A327328-1g
5-(Benzyloxy)indolin-2-one
156232-24-5 95+%
1g
$195.0 2024-04-23
eNovation Chemicals LLC
D686100-1g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%
1g
$415 2025-02-18
eNovation Chemicals LLC
D686100-0.25g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%
0.25g
$175 2025-02-18
Apollo Scientific
OR471043-250mg
5-(Benzyloxy)indolin-2-one
156232-24-5
250mg
£210.00 2023-09-01
Chemenu
CM256526-1g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%+
1g
$*** 2023-03-30
eNovation Chemicals LLC
D686100-1g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%
1g
$415 2024-07-20
Alichem
A199006898-5g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%
5g
604.95 USD 2021-06-01
A2B Chem LLC
AA78340-5g
5-(Benzyloxy)indolin-2-one
156232-24-5 95%
5g
$1403.00 2024-04-20

5-(Benzyloxy)indolin-2-one 関連文献

5-(Benzyloxy)indolin-2-oneに関する追加情報

Introduction to 5-(Benzyloxy)indolin-2-one (CAS No. 156232-24-5)

5-(Benzyloxy)indolin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 156232-24-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both benzyl and indoline moieties in its molecular structure imparts unique reactivity and functionality, making it a valuable scaffold for the development of novel bioactive molecules.

The indoline core, a fused benzene and pyrrole ring system, is well-documented for its role in various pharmacophores, particularly in anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a benzyloxy group at the 5-position of the indoline ring introduces an additional layer of chemical diversity, enabling modifications that can fine-tune biological activity. This compound exemplifies the strategic use of functional groups to enhance pharmacological properties, a key principle in modern drug design.

In recent years, there has been a surge in research focused on indoline derivatives due to their demonstrated efficacy across multiple therapeutic areas. Studies have highlighted the structural features that contribute to their bioactivity, with particular emphasis on the aromaticity and electronic distribution within the indoline system. The benzyloxy substituent not only stabilizes the molecule but also serves as a handle for further derivatization, allowing chemists to explore a wide spectrum of analogs with tailored properties.

One of the most compelling aspects of 5-(Benzyloxy)indolin-2-one is its potential as a precursor for more complex pharmacological entities. Researchers have leveraged this compound to synthesize derivatives with enhanced solubility, improved metabolic stability, or targeted receptor binding. For instance, modifications at the benzyl or indoline positions have been shown to modulate interactions with biological targets such as kinases or proteases. Such structural manipulations underscore the importance of 5-(Benzyloxy)indolin-2-one as a building block in medicinal chemistry.

The synthesis of 5-(Benzyloxy)indolin-2-one typically involves multi-step organic transformations that highlight modern synthetic methodologies. Common approaches include condensation reactions between appropriately substituted benzyl alcohols and indoline precursors, often catalyzed by transition metals or acid/base conditions. Advances in catalytic systems have enabled more efficient and sustainable routes to this compound, aligning with green chemistry principles. These synthetic strategies not only facilitate access to 5-(Benzyloxy)indolin-2-one but also provide insights into scalable production processes for related derivatives.

From a computational chemistry perspective, 5-(Benzyloxy)indolin-2-one has been subject to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have been employed to predict binding affinities and identify key pharmacophoric elements within the molecule. These computational insights complement experimental efforts by providing theoretical frameworks for rational drug design. By integrating experimental data with computational predictions, researchers can accelerate the discovery of novel therapeutic agents based on 5-(Benzyloxy)indolin-2-one.

The pharmaceutical industry has shown particular interest in exploring derivatives of 5-(Benzyloxy)indolin-2-one for their potential in treating chronic diseases. Preclinical studies have demonstrated promising results in models of inflammation and neurodegeneration, where modifications to the benzyl or indoline moieties have yielded compounds with improved efficacy and reduced toxicity. Such findings highlight the therapeutic relevance of this scaffold and position 5-(Benzyloxy)indolin-2-one as a promising candidate for further clinical investigation.

As research continues to evolve, new methodologies for functionalizing 5-(Benzyloxy)indolin-2-one are being developed to expand its utility in drug discovery. Techniques such as palladium-catalyzed cross-coupling reactions allow for precise introduction of diverse substituents, while biocatalytic approaches offer sustainable alternatives to traditional synthetic methods. These innovations not only enhance access to 5-(Benzyloxy)indolin-2-one but also pave the way for exploring its full potential in medicinal chemistry.

The role of benzyloxy groups in medicinal chemistry is well-documented, with their ability to influence both physical properties and biological activity. In 5-(Benzyloxy)indolin-2-one, this group contributes to hydrophobicity while also serving as a point for chemical modification. The balance between these effects is critical for optimizing drug-like properties such as solubility, permeability, and metabolic stability. Understanding these relationships allows chemists to design derivatives that meet stringent pharmacokinetic requirements.

The future prospects for 5-(Benzyloxy)indolin-2-one are bright, with ongoing research uncovering new applications and synthetic pathways. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical reality. By leveraging interdisciplinary approaches—combining organic synthesis, computational modeling, and biological testing—researchers can harness the full potential of this versatile compound.

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